(2E)-N-(3,4-dimethylphenyl)-3-(4-nitrophenyl)prop-2-enamide
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Overview
Description
(2E)-N-(3,4-dimethylphenyl)-3-(4-nitrophenyl)prop-2-enamide is an organic compound that belongs to the class of enamides. Enamides are characterized by the presence of a double bond conjugated with an amide group. This compound features a 3,4-dimethylphenyl group and a 4-nitrophenyl group attached to the prop-2-enamide backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-N-(3,4-dimethylphenyl)-3-(4-nitrophenyl)prop-2-enamide typically involves the reaction of 3,4-dimethylaniline with 4-nitrocinnamic acid under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions as in the laboratory. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact.
Chemical Reactions Analysis
Types of Reactions
(2E)-N-(3,4-dimethylphenyl)-3-(4-nitrophenyl)prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Reduction: The double bond in the prop-2-enamide backbone can be hydrogenated to form a saturated amide.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen gas with a palladium or platinum catalyst.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nitrating mixture (concentrated nitric acid and sulfuric acid) for nitration.
Major Products Formed
Reduction of the nitro group: Formation of (2E)-N-(3,4-dimethylphenyl)-3-(4-aminophenyl)prop-2-enamide.
Hydrogenation of the double bond: Formation of N-(3,4-dimethylphenyl)-3-(4-nitrophenyl)propanamide.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (2E)-N-(3,4-dimethylphenyl)-3-(4-nitrophenyl)prop-2-enamide would depend on its specific application. For example, if it exhibits antimicrobial activity, it may interfere with bacterial cell wall synthesis or protein function. If it has anticancer properties, it may induce apoptosis or inhibit cell proliferation by targeting specific molecular pathways.
Comparison with Similar Compounds
Similar Compounds
(2E)-N-(3,4-dimethylphenyl)-3-(4-aminophenyl)prop-2-enamide: Similar structure but with an amino group instead of a nitro group.
N-(3,4-dimethylphenyl)-3-(4-nitrophenyl)propanamide: Similar structure but with a saturated amide backbone.
Uniqueness
(2E)-N-(3,4-dimethylphenyl)-3-(4-nitrophenyl)prop-2-enamide is unique due to the presence of both a nitro group and a double bond conjugated with an amide group. This combination of functional groups can impart distinct chemical reactivity and biological activity compared to similar compounds.
Properties
IUPAC Name |
(E)-N-(3,4-dimethylphenyl)-3-(4-nitrophenyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3/c1-12-3-7-15(11-13(12)2)18-17(20)10-6-14-4-8-16(9-5-14)19(21)22/h3-11H,1-2H3,(H,18,20)/b10-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTHZDVRONJBODY-UXBLZVDNSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C=CC2=CC=C(C=C2)[N+](=O)[O-])C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)NC(=O)/C=C/C2=CC=C(C=C2)[N+](=O)[O-])C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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